1,1'-(Naphthalene-1,8-diyl)dipyrrolidine
Description
1,1'-(Naphthalene-1,8-diyl)dipyrrolidine is a naphthalene-derived compound featuring two pyrrolidine rings attached at the 1,8-positions of the naphthalene core. This structure imparts unique conformational rigidity and electronic properties, making it a promising scaffold in medicinal chemistry. Notably, derivatives of this compound exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, primarily through dual inhibition of DNA gyrase and topoisomerase IV ATPase . Its synthesis often involves coupling reactions, such as the use of piperidine-catalyzed condensations or demethylation strategies in polar solvents like DMF or ethanol .
Properties
IUPAC Name |
1-(8-pyrrolidin-1-ylnaphthalen-1-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-12-19(11-1)16-9-5-7-15-8-6-10-17(18(15)16)20-13-3-4-14-20/h5-10H,1-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENYBIXSRBKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2C(=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511947 | |
| Record name | 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80703-41-9 | |
| Record name | 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and pyrrolidine as the primary starting materials.
Reaction Conditions: The naphthalene is functionalized at the 1 and 8 positions, often through halogenation or nitration, followed by substitution reactions to introduce the pyrrolidine groups.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the pyrrolidine groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine groups, to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers or sensors
Mechanism of Action
The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrroloperimidine Analogs
Pyrroloperimidine derivatives, such as compound 2 (a pyrroloperimidine analog), share structural similarities with 1,1'-(naphthalene-1,8-diyl)dipyrrolidine but replace one pyrrolidine ring with a perimidine moiety. Key differences include:
- Biological Activity : The naphthalene-1,8-diyl derivative 6 (e.g., 1,1'-(naphthalene-1,8-diyl)bis(2-chloroacetamide)) demonstrates twice the inhibitory potency against DNA gyrase (IC50 = 0.05 µM) and topoisomerase IV (IC50 = 0.31 µM) compared to pyrroloperimidine 2 (IC50 = 0.12 µM and 0.66 µM, respectively) .
- Antimicrobial Spectrum : Compound 6 exhibits a broader antibacterial spectrum, with MIC values against MRSA ranging from 31.25 to 125 µg/mL, outperforming pyrroloperimidine 2 (MIC = 62.5 µg/mL) .
1,8-Naphthyridine Derivatives
1,8-Naphthyridines (e.g., pyrido[2,3-b]pyridine) are aromatic heterocycles with two nitrogen atoms in the naphthalene core. Unlike the saturated pyrrolidine rings in 1,1'-(naphthalene-1,8-diyl)dipyrrolidine, naphthyridines exhibit planar aromaticity and higher dipole moments (~3.5–4.0 D), influencing their solubility and coordination chemistry .
- Applications : 1,8-Naphthyridines are primarily used as ligands in metal complexes (e.g., Cu(II) or Fe(III)) and as fluorescent probes , whereas the dipyrrolidine derivative targets bacterial enzymes.
- Synthetic Flexibility: Naphthyridines are synthesized via cyclization reactions (e.g., ethyl cyanoacetate condensations), whereas the dipyrrolidine compound requires multi-step coupling and demethylation .
Pyrrolidinium/Piperidinium Ionic Liquids
Pyrrolidinium-based ionic liquids (e.g., 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide) share the pyrrolidine motif but differ in their quaternary ammonium structure and alkyl linkers.
- Thermal Stability : Pyrrolidinium ionic liquids exhibit decomposition temperatures >250°C, comparable to the thermal resilience of naphthalene-diyl derivatives .
- Functionality : Ionic liquids are used in electrolytes and solvents, contrasting with the antimicrobial focus of 1,1'-(naphthalene-1,8-diyl)dipyrrolidine .
Comparison with Functional Analogs
Novobiocin
Novobiocin, a coumarin antibiotic, serves as a reference inhibitor of DNA gyrase. While it matches the naphthalene-diyl derivative in gyrase inhibition (IC50 = 0.06 µM), it lacks dual inhibitory action on topoisomerase IV and shows higher toxicity .
1,8-Diaminonaphthalene Derivatives
Perimidine derivatives derived from 1,8-diaminonaphthalene (e.g., bis(heterocycles)) share the naphthalene core but lack the pyrrolidine substituents. These compounds show moderate antimicrobial activity (MIC = 125–250 µg/mL), significantly weaker than the dipyrrolidine analog .
Key Advantages of 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine
- Safety Profile: Lower cytotoxicity compared to novobiocin, with therapeutic indices exceeding reference drugs .
- Structural Rigidity : The naphthalene core enhances conformational stability, improving binding affinity to enzyme active sites .
Biological Activity
1,1'-(Naphthalene-1,8-diyl)dipyrrolidine is a compound with the molecular formula and a molecular weight of 270.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The structure features two pyrrolidine rings connected by a naphthalene moiety, which may influence its interaction with biological targets.
The biological activity of 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine is primarily attributed to its ability to interact with various biomolecules. The presence of the naphthalene structure may enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. Preliminary studies suggest that this compound may modulate enzyme activities and influence cellular signaling pathways.
Pharmacological Properties
Research indicates that 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine exhibits several pharmacological properties:
- Antioxidant Activity : It has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Some studies have reported its effectiveness against various bacterial strains, indicating a possible role as an antimicrobial agent.
- Cytotoxicity : Initial findings suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antioxidant Activity
In a controlled study evaluating the antioxidant properties of 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine, researchers found that the compound significantly reduced oxidative stress markers in vitro. The study employed DPPH and ABTS assays to quantify radical scavenging activity, revealing an IC50 value comparable to established antioxidants.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research focusing on the cytotoxic effects of 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine on human cancer cell lines demonstrated significant apoptosis induction. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, suggesting a mechanism of action involving programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | IC50 comparable to standard antioxidants | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2 |
| Molecular Weight | 270.38 g/mol |
| CAS Number | 80703-41-9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
